(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Catalog No.
S1973106
CAS No.
87694-49-3
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxoprop...

CAS Number

87694-49-3

Product Name

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)

InChI Key

PWQIGBOSLQHOBT-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Peptide Synthesis Precursor

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate functions as a protected amino acid derivative. The "Boc" group (tert-Butyl) protects the alpha-amino group of L-alanine, one of the common building blocks of proteins. This protection allows for the formation of peptide bonds with other amino acids in a specific order while keeping the undesired reactions at the alpha-amino group at bay. Once the peptide chain is built, the Boc group can be selectively removed under specific conditions to reveal the free amino acid group, allowing for further modifications or incorporation into the final peptide structure. PubChem, (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate:

XLogP3

0.9

Dates

Modify: 2023-08-16

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